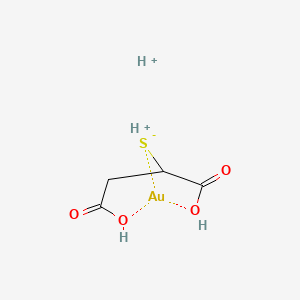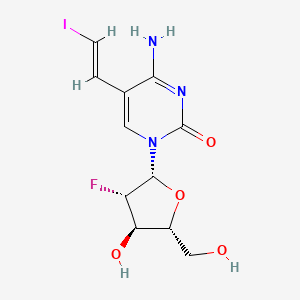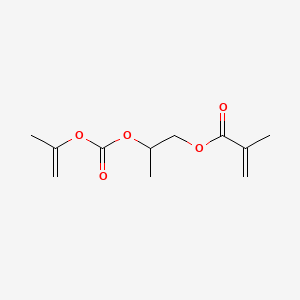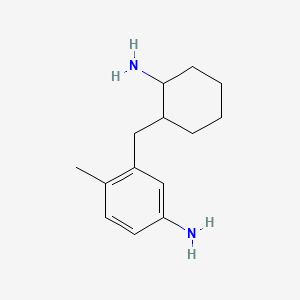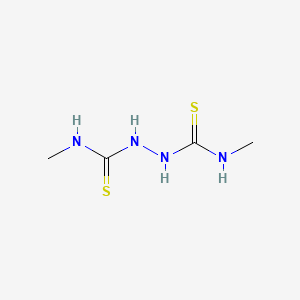
2,5,6-Triisopropyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O It is a derivative of m-cresol, where three hydrogen atoms on the benzene ring are replaced by isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,6-Triisopropyl-m-cresol can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of hydrogen atoms on the benzene ring by isopropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,5,6-Triisopropyl-m-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: It is investigated for potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,5,6-Triisopropyl-m-cresol involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets bacterial cell membranes, making it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-Cresol: The parent compound with a single methyl group on the benzene ring.
2,3,6-Trimethylphenol: A similar compound with three methyl groups instead of isopropyl groups.
2,4,6-Triisopropylphenol: Another isomer with isopropyl groups at different positions.
Uniqueness
2,5,6-Triisopropyl-m-cresol is unique due to the specific positioning of the isopropyl groups, which imparts distinct chemical and physical properties. Its higher steric hindrance compared to other cresol derivatives makes it less reactive in certain substitution reactions, providing selectivity in synthetic applications.
Eigenschaften
CAS-Nummer |
94022-22-7 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
3-methyl-2,5,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3 |
InChI-Schlüssel |
OHWKAUYBGVQXAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


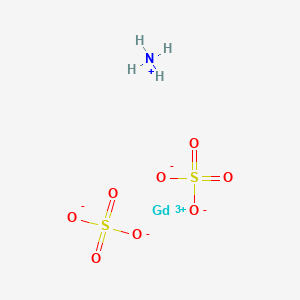
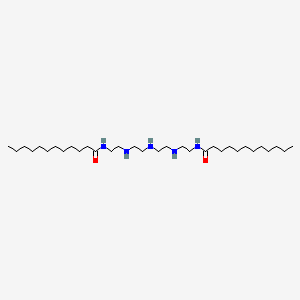
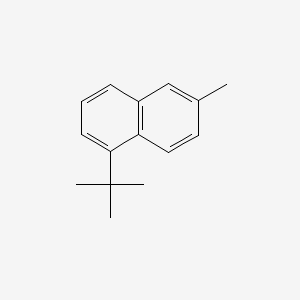

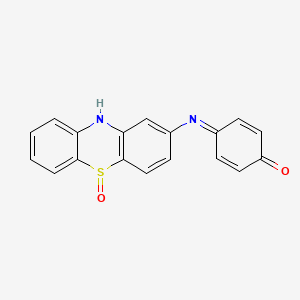
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

